molecular formula C7H14O3 B3052866 4-(Oxiran-2-ylmethoxy)butan-1-OL CAS No. 4711-95-9

4-(Oxiran-2-ylmethoxy)butan-1-OL

Cat. No. B3052866
Key on ui cas rn: 4711-95-9
M. Wt: 146.18 g/mol
InChI Key: CYCBPQPFMHUATH-UHFFFAOYSA-N
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Patent
US08183018B2

Procedure details

In each case 20 mMol of 4-hydroxybutyl glycidyl ether (2.92 g) were stirred with 80 mMol of methyl acrylate (6.89 g), 100 mg of Novozym® 435 and 4.0 g of 5 Å molecular sieve were stirred at 20 or 40° C. for 2, 4, 6, 8 or 24 h. Thereafter, the enzyme was filtered off and the excess of methyl acrylate was removed on a rotary evaporator. A colorless acrylate was obtained with 93% (at 20° C.) or 94% (at 40° C.) yield.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10])[CH:2]1[O:4][CH2:3]1.[C:11](OC)(=[O:14])[CH:12]=[CH2:13]>>[CH2:13]=[CH:12][C:11]([O:10][CH2:9][CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]1[O:4][CH2:3]1)=[O:14]

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
C(C1CO1)OCCCCO
Name
Quantity
6.89 g
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
were stirred at 20 or 40° C. for 2, 4, 6, 8 or 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Thereafter, the enzyme was filtered off
CUSTOM
Type
CUSTOM
Details
the excess of methyl acrylate was removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C=CC(=O)OCCCCOCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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